Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H12N2O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate involves the reaction of 3-amino-5-(4-aminophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 3-amino-5-(4-aminophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,13-14H2,1H3 |
InChI Key |
WHFWPFPNWVZGMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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